1,2,4-Oxadiazole Scaffold Delivers ~1 Log Unit Higher Lipophilicity (Log D) Than 1,3,4-Isomer
The 1,2,4-oxadiazole scaffold, the core of 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol, confers a significantly higher lipophilicity compared to its 1,3,4-oxadiazole isomer. This is a quantifiable, scaffold-intrinsic property that cannot be achieved by switching to a 1,3,4-oxadiazole analog [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Approximately 1 log unit higher than the 1,3,4-oxadiazole isomer (scaffold-level property) |
| Comparator Or Baseline | 1,3,4-Oxadiazole scaffold |
| Quantified Difference | Difference of approximately 1 log D unit |
| Conditions | Systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs in the AstraZeneca compound collection [1]. |
Why This Matters
Higher lipophilicity is often critical for optimizing membrane permeability and central nervous system (CNS) penetration in drug discovery programs, making the 1,2,4-oxadiazole scaffold a strategic choice over its more polar 1,3,4-counterpart.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 5, 1817–1830. View Source
